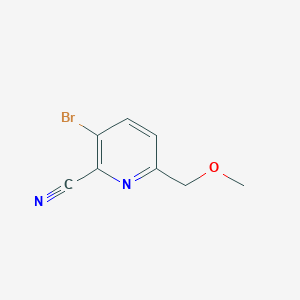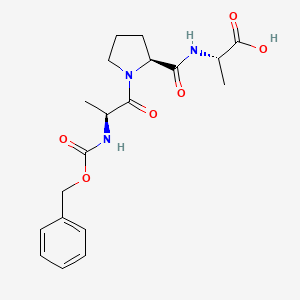
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the alanine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using the benzyloxycarbonyl (Cbz) group.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Cbz protecting group is removed using hydrogenation or acidic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
化学反应分析
Types of Reactions
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Yields individual amino acids or smaller peptides.
Oxidation: Yields oxidized derivatives of the peptide.
Reduction: Yields reduced derivatives of the peptide.
Substitution: Yields substituted peptides with different functional groups.
科学研究应用
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of (S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides stability and protects the peptide from premature degradation. Upon deprotection, the peptide can interact with its target, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-proline: Another peptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-[(Benzyloxy)carbonyl]-L-alanine: A simpler peptide with a benzyloxycarbonyl group, used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-cysteine: Contains a thiol group, making it useful in different chemical reactions.
Uniqueness
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is unique due to its specific sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it valuable in various research and industrial applications.
属性
CAS 编号 |
61430-15-7 |
|---|---|
分子式 |
C19H25N3O6 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)17(24)22-10-6-9-15(22)16(23)20-13(2)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1 |
InChI 键 |
ABYBAWDFXOWIFU-YDHLFZDLSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


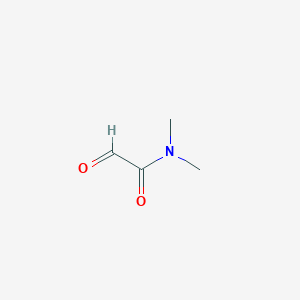
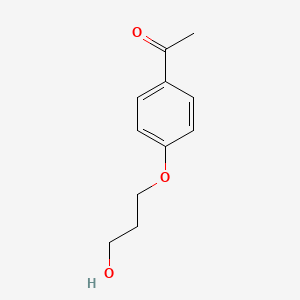
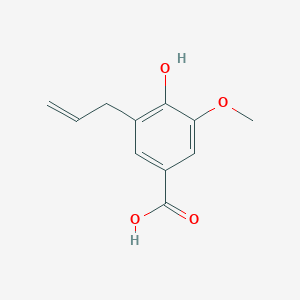
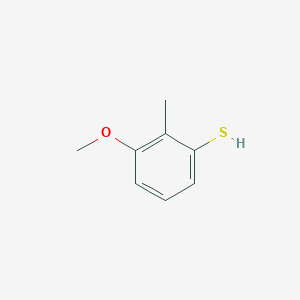
![Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate](/img/structure/B8655811.png)
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)
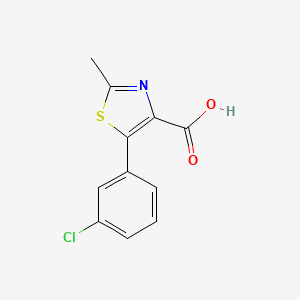
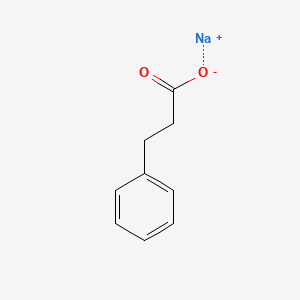
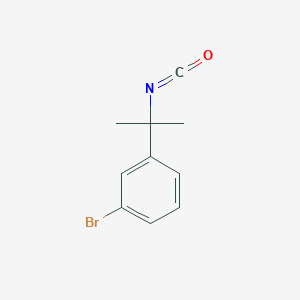
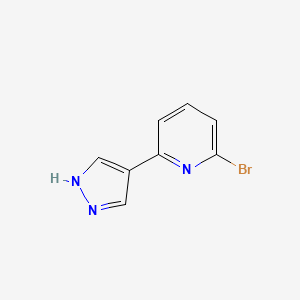
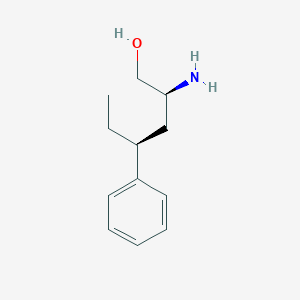
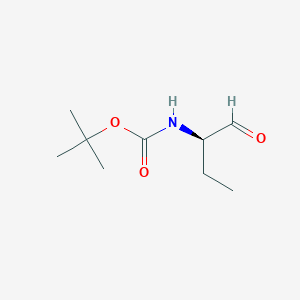
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol](/img/structure/B8655872.png)
